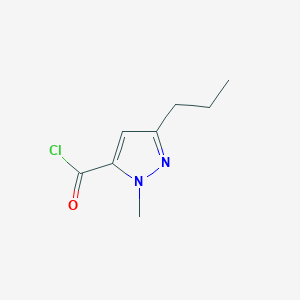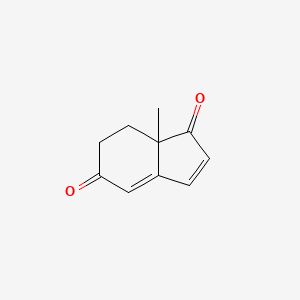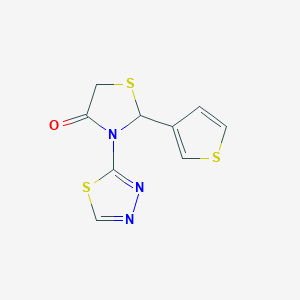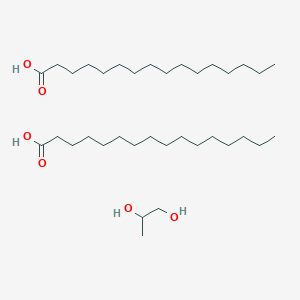![molecular formula C19H28N2O5 B14000375 Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate CAS No. 1030377-23-1](/img/structure/B14000375.png)
Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-{(benzyloxy)carbonylamino}ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxycarbonyl group, and an oxobutyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{(benzyloxy)carbonylamino}ethyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform or ethyl acetate and reagents such as di-tert-butyl dicarbonate and benzyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and solvents but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(2-{(benzyloxy)carbonylamino}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(2-{(benzyloxy)carbonylamino}ethyl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-{(benzyloxy)carbonylamino}ethyl)carbamate involves its ability to undergo intramolecular cyclization with various carbon nucleophiles. This results in the formation of functionalized cyclic hydroxamic acids, which are important intermediates in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(benzyloxy)carbamate: A protected hydroxylamine used in similar synthetic applications.
N-Boc-ethanolamine: Another carbamate compound used in the synthesis of phosphatidyl ethanolamines.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other organic compounds.
Uniqueness
tert-Butyl N-(2-{(benzyloxy)carbonylamino}ethyl)carbamate is unique due to its specific structure, which allows for versatile chemical reactions and applications in various fields. Its ability to form cyclic hydroxamic acids through intramolecular cyclization sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1030377-23-1 |
|---|---|
Molekularformel |
C19H28N2O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-N-(3-oxobutyl)carbamate |
InChI |
InChI=1S/C19H28N2O5/c1-15(22)10-12-21(13-11-20-17(23)26-19(2,3)4)18(24)25-14-16-8-6-5-7-9-16/h5-9H,10-14H2,1-4H3,(H,20,23) |
InChI-Schlüssel |
BZIBCXNSNKEPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCN(CCNC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)










![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)

